molecular formula C19H20F3N7O B2414136 3-Cyclopropyl-6-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methoxy)pyridazine CAS No. 2379995-84-1

3-Cyclopropyl-6-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methoxy)pyridazine

Cat. No.: B2414136
CAS No.: 2379995-84-1
M. Wt: 419.412
InChI Key: UHQAZAWSZVTUHB-UHFFFAOYSA-N
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Description

3-Cyclopropyl-6-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methoxy)pyridazine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopropylpyridazinyl group, a piperidinyl group, and a trifluoromethyl group attached to a triazolopyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-6-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methoxy)pyridazine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Cyclopropylpyridazinyl Intermediate: This step involves the cyclization of a suitable precursor to form the cyclopropylpyridazinyl moiety.

    Attachment of the Piperidinyl Group: The piperidinyl group is introduced through a nucleophilic substitution reaction.

    Formation of the Triazolopyridazine Core: This step involves the cyclization of a suitable precursor to form the triazolopyridazine core.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of more efficient catalysts, solvents, and reaction conditions. The process may also involve scaling up the reaction to produce larger quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-6-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methoxy)pyridazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: The compound can be reduced to form various reduction products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may yield various reduced derivatives.

Scientific Research Applications

3-Cyclopropyl-6-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methoxy)pyridazine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways.

    Medicine: The compound is investigated for its potential therapeutic applications, including its potential as a drug candidate.

    Industry: The compound is used in various industrial applications, including the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-6-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methoxy)pyridazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Cyclopropyl-6-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methoxy)pyridazine include other triazolopyridazine derivatives and compounds with similar structural features.

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features, which may confer unique biological activity and chemical reactivity

Properties

IUPAC Name

6-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N7O/c20-19(21,22)18-26-24-15-4-5-16(27-29(15)18)28-9-7-12(8-10-28)11-30-17-6-3-14(23-25-17)13-1-2-13/h3-6,12-13H,1-2,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQAZAWSZVTUHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)OCC3CCN(CC3)C4=NN5C(=NN=C5C(F)(F)F)C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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